N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a benzo(b)thiophene core with a carboximidamide group, making it a promising candidate for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide typically involves multiple steps, starting with the preparation of the benzo(b)thiophene core This can be achieved through various methods, such as the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzo(b)thiophene core.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing or modifying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying biochemical pathways and molecular interactions.
Industry: Its chemical properties make it suitable for use in various industrial processes, including the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide involves its interaction with specific molecular targets, such as neuronal nitric oxide synthase (nNOS). By binding to the active site of nNOS, the compound inhibits its activity, reducing the production of nitric oxide (NO). This inhibition can modulate various physiological processes, including neurotransmission and immune response, making it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(2-(ethyl(3-(thiophene-2-carboximidamido)benzyl)amino)ethyl)phenyl)thiophene-2-carboximidamide
- N-(3-((3-fluorophenethyl)amino)methyl)phenyl)thiophene-2-carboximidamide
Uniqueness
Compared to similar compounds, N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide exhibits unique structural features that enhance its selectivity and potency as an nNOS inhibitor. Its specific arrangement of functional groups allows for stronger binding interactions with the enzyme, resulting in higher inhibitory activity and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
52947-62-3 |
---|---|
Molekularformel |
C15H21N3OS |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N'-[2-(diethylamino)ethyl]-3-hydroxy-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C15H21N3OS/c1-3-18(4-2)10-9-17-15(16)14-13(19)11-7-5-6-8-12(11)20-14/h5-8,19H,3-4,9-10H2,1-2H3,(H2,16,17) |
InChI-Schlüssel |
GZCFPAXUHNSCPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN=C(C1=C(C2=CC=CC=C2S1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.